molecular formula C15H11BrN2OS B5791283 2-(Benzylsulfanyl)-5-(4-bromophenyl)-1,3,4-oxadiazole

2-(Benzylsulfanyl)-5-(4-bromophenyl)-1,3,4-oxadiazole

Cat. No.: B5791283
M. Wt: 347.2 g/mol
InChI Key: YNDFRJCTJSDIIZ-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-5-(4-bromophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-5-(4-bromophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with benzyl isothiocyanate, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or dimethylformamide at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-5-(4-bromophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate and are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylsulfanyl)-5-(4-bromophenyl)-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-5-(4-bromophenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but common targets include enzymes involved in cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylsulfanyl)-5-phenyl-1,3,4-oxadiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-(Methylsulfanyl)-5-(4-bromophenyl)-1,3,4-oxadiazole: Contains a methyl group instead of a benzyl group, which can influence its chemical properties and applications.

Uniqueness

2-(Benzylsulfanyl)-5-(4-bromophenyl)-1,3,4-oxadiazole is unique due to the presence of both the benzylsulfanyl and bromophenyl groups, which confer specific reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-benzylsulfanyl-5-(4-bromophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS/c16-13-8-6-12(7-9-13)14-17-18-15(19-14)20-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDFRJCTJSDIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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